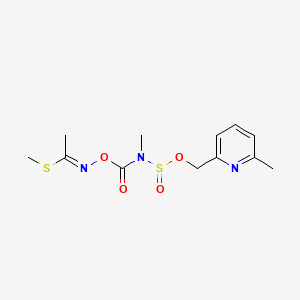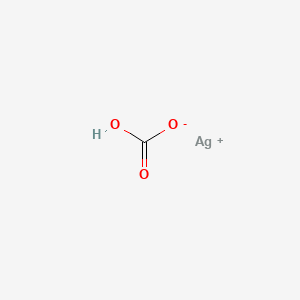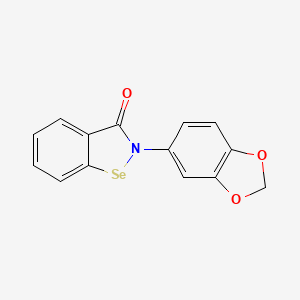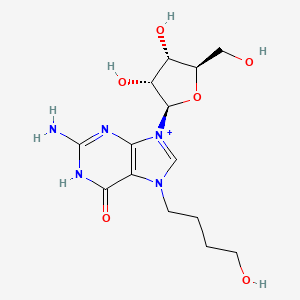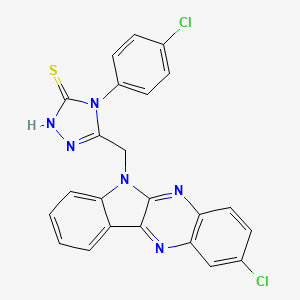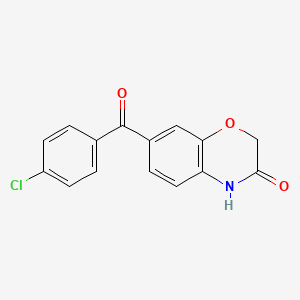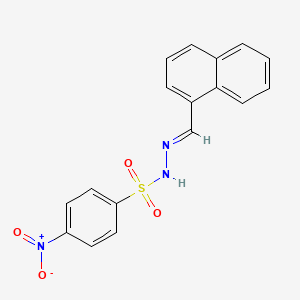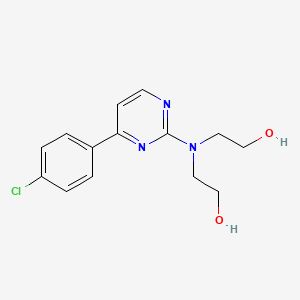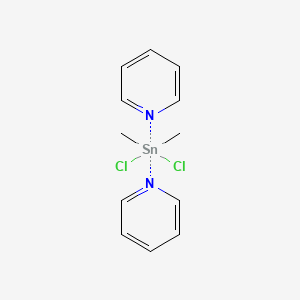
Dichloro-dimethyl-di(pyridin-1-ium-1-yl)tin(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is known for its role as an inhibitor of protein synthesis, particularly in eukaryotic cells . This compound has been studied for its ability to affect the initiation and elongation phases of protein synthesis, making it a valuable tool in understanding cellular processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 258611 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of NSC 258611 requires scaling up the laboratory synthesis methods while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using high-purity reagents, and implementing stringent quality control measures. The process may also include purification steps such as crystallization, distillation, and chromatography to achieve the required product specifications .
Chemical Reactions Analysis
Types of Reactions
NSC 258611 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
NSC 258611 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein synthesis and to develop new synthetic methodologies.
Biology: Employed in research to understand cellular processes and the role of protein synthesis in cell growth and differentiation.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to protein synthesis dysregulation, such as cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
NSC 258611 exerts its effects by inhibiting the initiation and elongation phases of protein synthesis. It targets specific molecular pathways involved in the assembly of ribosomes and the translation of messenger RNA into proteins. By interfering with these processes, NSC 258611 can effectively halt protein synthesis, leading to various cellular effects .
Comparison with Similar Compounds
Similar Compounds
NSC 125973: Another inhibitor of protein synthesis with a different mechanism of action.
Paclitaxel: A chemotherapeutic agent that stabilizes microtubules and inhibits cell division.
Aspirin: A non-selective cyclooxygenase inhibitor with anti-inflammatory and analgesic properties.
Uniqueness
NSC 258611 is unique in its ability to specifically inhibit the initiation phase of protein synthesis, making it a valuable tool for studying the differences in initiation mechanisms among various types of internal ribosome entry sites (IRESs). This specificity sets it apart from other protein synthesis inhibitors that may have broader or less targeted effects .
Properties
CAS No. |
16785-82-3 |
|---|---|
Molecular Formula |
C12H16Cl2N2Sn |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
dichloro(dimethyl)stannane;pyridine |
InChI |
InChI=1S/2C5H5N.2CH3.2ClH.Sn/c2*1-2-4-6-5-3-1;;;;;/h2*1-5H;2*1H3;2*1H;/q;;;;;;+2/p-2 |
InChI Key |
BLWWARTWHSZAQI-UHFFFAOYSA-L |
Canonical SMILES |
C[Sn](C)(Cl)Cl.C1=CC=NC=C1.C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



